As mentioned earlier, cetilistat works by inhibiting pancreatic lipase. This enzyme breaks down dietary fats (triglycerides) into smaller components like fatty acids and monoglycerides, allowing for their absorption in the intestine. Cetilistat binds to the lipase and hinders its ability to perform this function, resulting in the excretion of undigested fat in feces [].
Cetilistat was once part of a combination drug called Qnexa, along with phentermine, a stimulant medication. Studies evaluated the efficacy and safety of Qnexa in promoting weight loss in overweight or obese adults. These studies showed promising results, with participants on Qnexa experiencing greater weight loss compared to those on placebo [].
Despite the initial positive results, development of Qnexa containing cetilistat was discontinued in 2016. This decision was based on concerns regarding potential liver toxicity observed in some clinical trial participants []. Further research would be needed to determine the safety profile of cetilistat before it could be considered for clinical use again.
Cetilistat is a small molecule drug primarily developed for the treatment of obesity. It functions as a gastrointestinal lipase inhibitor, specifically targeting pancreatic lipase, an enzyme responsible for breaking down triglycerides in the intestine. By inhibiting this enzyme, cetilistat prevents the hydrolysis of dietary fats into absorbable free fatty acids, leading to reduced fat absorption and consequently weight loss. Unlike other anti-obesity agents that act centrally to suppress appetite, cetilistat operates peripherally within the gastrointestinal tract, minimizing systemic absorption and potential central nervous system side effects .
Cetilistat acts by inhibiting pancreatic lipase, an enzyme involved in fat digestion in the gastrointestinal tract [, ]. Pancreatic lipase breaks down triglycerides from dietary fat into absorbable free fatty acids. Cetilistat prevents this breakdown, leading to the excretion of undigested triglycerides in feces [, ]. This reduces overall fat absorption and calorie intake, promoting weight loss [].
Clinical trials have shown Cetilistat to be well-tolerated, with mild to moderate gastrointestinal side effects being the most common, such as oily stools and gas [, ]. These side effects are less frequent compared to orlistat [].
Cetilistat has not received widespread regulatory approval. However, it was recently approved for the treatment of obesity with complications in Japan [].
The primary chemical reaction associated with cetilistat involves the inhibition of pancreatic lipase. This enzyme catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol. Cetilistat's mechanism can be summarized as follows:
The chemical structure of cetilistat is represented by the formula , with a molar mass of approximately 401.591 g/mol .
The synthesis of cetilistat involves several steps that typically include:
Specific details on the synthetic pathway may vary based on proprietary methods used by pharmaceutical companies .
Interaction studies have indicated that cetilistat may affect the absorption of fat-soluble vitamins (A, D, E, K) due to its mechanism of action. Patients using cetilistat are often advised to take vitamin supplements to prevent deficiencies. Additionally, there may be interactions with other medications metabolized in the gastrointestinal tract; therefore, healthcare providers should monitor concurrent drug therapies .
Cetilistat shares its primary function as a gastrointestinal lipase inhibitor with several other compounds. Below is a comparison highlighting its uniqueness:
Cetilistat is unique in that it acts solely in the gastrointestinal tract without significant systemic absorption, which may lead to fewer central nervous system-related side effects compared to other anti-obesity medications .